

# ENMD-2076: A Comprehensive Kinase Selectivity Profile

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## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454

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## Core Summary

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor with a dual mechanism of action, targeting pathways crucial for both tumor cell proliferation and angiogenesis.<sup>[1][2]</sup> Its selectivity profile demonstrates potent inhibition against Aurora A kinase, a key regulator of mitosis, and various tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).<sup>[1][2]</sup> This unique profile has positioned ENMD-2076 as a compound of interest in the development of cancer therapeutics, with demonstrated activity in a range of solid and hematopoietic tumor models.<sup>[1]</sup>

## Quantitative Kinase Inhibition Profile

The inhibitory activity of ENMD-2076 has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC<sub>50</sub>) values serving as a measure of potency. The data presented below has been compiled from various in vitro kinase assays.

Kinase Target	IC50 (nM)	Kinase Family	Primary Pathway
Flt3	1.86[3][4]	Receptor Tyrosine Kinase	Angiogenesis, Proliferation
Aurora A	14[2][3]	Serine/Threonine Kinase	Cell Cycle, Mitosis
Flt4/VEGFR3	15.9[3]	Receptor Tyrosine Kinase	Angiogenesis
KDR/VEGFR2	58.2[3]	Receptor Tyrosine Kinase	Angiogenesis
Src	56.4[3]	Non-receptor Tyrosine Kinase	Proliferation, Survival
FGFR1	92.7[3]	Receptor Tyrosine Kinase	Angiogenesis, Proliferation
FGFR2	70.8[3]	Receptor Tyrosine Kinase	Angiogenesis, Proliferation
PDGFR $\alpha$	92.7[3]	Receptor Tyrosine Kinase	Proliferation, Angiogenesis
Aurora B	350[2][3]	Serine/Threonine Kinase	Cell Cycle, Mitosis
c-Kit	~100-350	Receptor Tyrosine Kinase	Proliferation, Survival
RET	~1.86-120	Receptor Tyrosine Kinase	Proliferation, Survival
NTRK1/TRKA	~1.86-120	Receptor Tyrosine Kinase	Proliferation, Survival
CSF1R/FMS	~1.86-120	Receptor Tyrosine Kinase	Proliferation, Survival
LCK	~1.86-120	Non-receptor Tyrosine Kinase	Proliferation, Survival

## Experimental Protocols

The determination of the kinase inhibitory profile of ENMD-2076 involved several standardized in vitro assays. The following methodologies have been cited in the characterization of this compound.

### Recombinant Enzyme Kinase Assays

A common method for determining kinase inhibition is through cell-free assays using recombinant human kinases.

- **General Principle:** The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase.
- **Assay Kits:** Commercially available kits, such as the PanVera Z'-Lyte kinase assay kits, have been utilized.[4]
- **Assay Buffer:** A typical kinase assay buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 5 mM EGTA, and 0.05% Brij-35, supplemented with 2 mM DTT.[4]
- **ATP Concentration:** ATP concentrations are generally kept at or near the apparent Michaelis constant (K<sub>m</sub>) for each respective enzyme to ensure accurate determination of inhibitory potency.[2][4] If the apparent K<sub>m</sub> could not be reached, a concentration of 100 μM ATP was used.[2][4]
- **Data Analysis:** The enzyme activity is measured, and dose-response curves are generated by plotting the relative enzyme activity against a range of ENMD-2076 concentrations. These curves are then used to calculate the IC<sub>50</sub> values.[4]

### Kinase Profiling Services

Broad-spectrum kinase profiling is often conducted using specialized services to assess the selectivity of the compound against a large panel of kinases.

- **Service Provider:** The SelectScreen kinase profiling service from Invitrogen has been employed to determine the potency of ENMD-2076 against a panel of 100 different kinases. [2][4]

- **Screening Concentration:** An initial screen is typically performed at a fixed concentration of the inhibitor (e.g., 1  $\mu\text{mol/L}$  ENMD-2076) to identify kinases that are significantly inhibited.[\[2\]](#)[\[4\]](#)
- **IC50 Determination:** For kinases showing significant inhibition in the initial screen, full 10-point dose-response curves are generated to determine the precise IC50 values.[\[2\]](#)[\[4\]](#)

## Cell-Based Assays

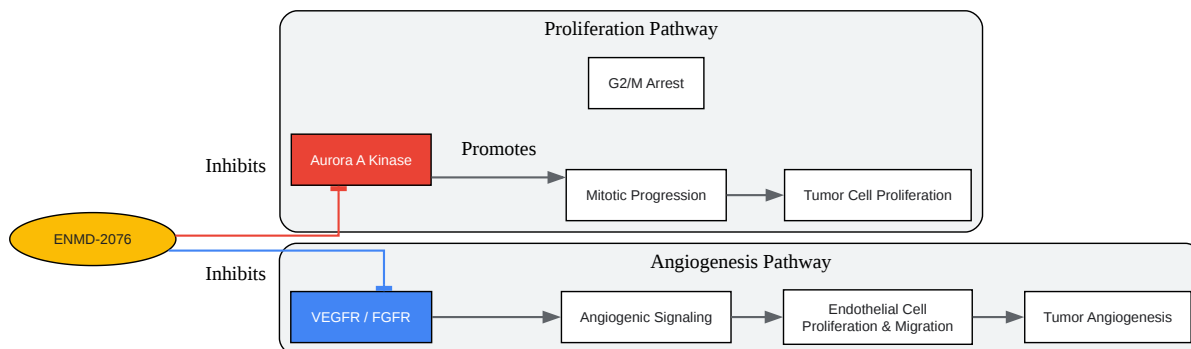
To confirm the activity of ENMD-2076 within a cellular context, assays measuring the inhibition of autophosphorylation of specific kinases in cell lines are performed.

- **Flt3 Autophosphorylation:** THP-1 cells, which express wild-type Flt3, were stimulated with Flt3 ligand (FL) in the presence of varying concentrations of ENMD-2076. The inhibition of Flt3 autophosphorylation was then measured to determine a cellular IC50 value.[\[3\]](#)
- **Kit Autophosphorylation:** MO7e cells were stimulated with stem cell factor (SCF) to induce Kit autophosphorylation. The inhibitory effect of ENMD-2076 on this process was quantified to derive an IC50.[\[3\]](#)
- **VEGFR2/KDR Autophosphorylation:** The ability of ENMD-2076 to inhibit the autophosphorylation of VEGFR2/KDR was also assessed in a cellular context to determine its anti-angiogenic potential at the cellular level.[\[3\]](#)

## Visualizations

### Signaling Pathways Modulated by ENMD-2076

The dual-action of ENMD-2076 is centered on its ability to interfere with two critical cancer-related signaling cascades: proliferation driven by Aurora A kinase and angiogenesis mediated by receptor tyrosine kinases.

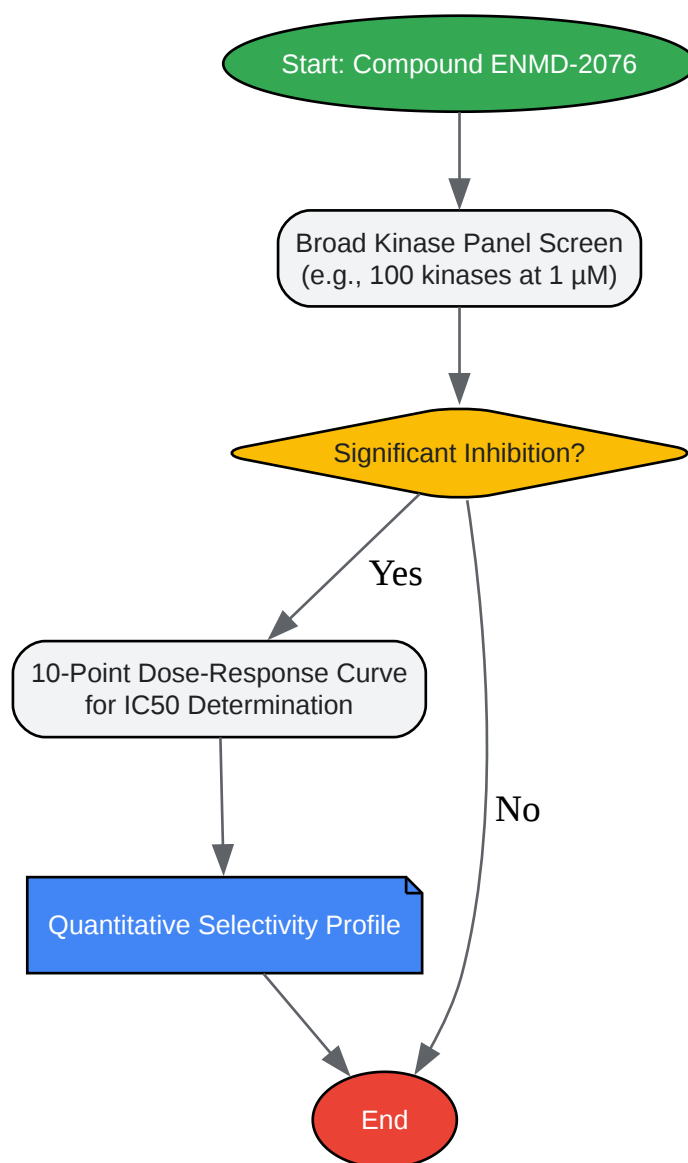


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Caption: Dual inhibitory action of ENMD-2076 on proliferation and angiogenesis pathways.

## Experimental Workflow for Kinase Profiling

The systematic evaluation of ENMD-2076's kinase selectivity follows a multi-step process, beginning with broad screening and culminating in precise potency determination.

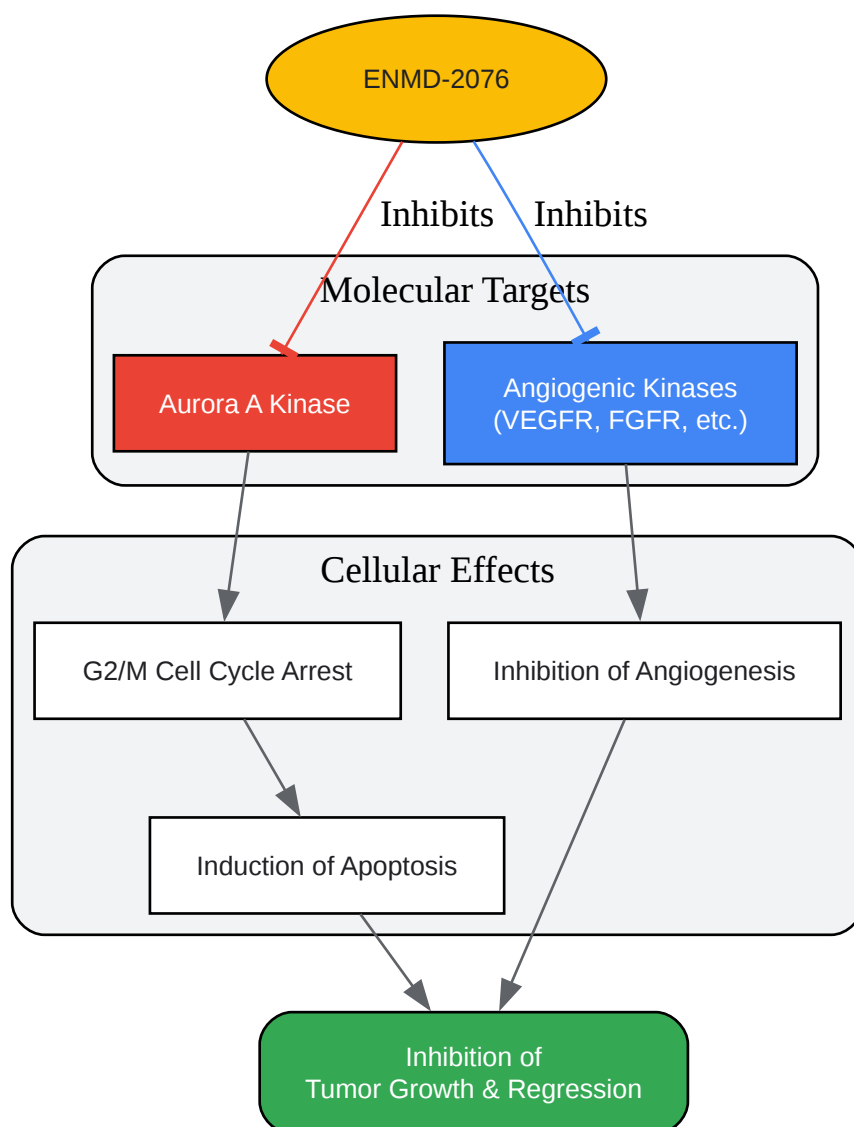


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Caption: Workflow for determining the kinase selectivity profile of ENMD-2076.

## Logical Relationship of ENMD-2076's Therapeutic Effects

The therapeutic rationale for ENMD-2076 is based on the logical connection between its molecular targets and the resulting anti-cancer effects observed in preclinical models.



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Caption: Logical flow from molecular targets of ENMD-2076 to its anti-tumor effects.

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## References

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